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molecular formula C8H10N2O2S B386162 N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)acetamide CAS No. 39884-12-3

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)acetamide

Cat. No. B386162
M. Wt: 198.24g/mol
InChI Key: PFWFSSMUPFSXHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07799814B2

Procedure details

5-Acetyl-2-amino-4-methylthiazole (P5)(Flrochem)(12.4 g, 79 mmol) is suspended in THF/DCM 3:2 mixture (150 ml). The mixture is cooled down to 0° C. and pyridine (16 ml) is added, followed by the dropwise addition of acetyl chloride (8.43 ml, 119 mmol, 1.5 eq.). The mixture is stirred 2 hours at 0° C. As the acetylation is complete, the reaction is quenched with addition of water (70 ml) and diluted with EtOAc (100 ml). The two phases are separated and the organic phase is washed with one portion of 10% citric acid solution. Organic layer is dried over MgSO4, filtrated and evaporated. The resulting crude mass is purified by crystallization in EtOAc/Cyclohexane mixture, to obtain N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)acetamide (P6) as a colorless powder (13.1 g, 83.6% yield). 1H NMR (DMSO-d6) δ: 2.17 (s, 3H), 2.47 (s, 3H), 2.56 (s, 3H), 12.44 (br s, 1H). M− (ESI): 197.3; M+ (ESI): 199.3. HPLC (method A), Rt: 1.7 min (purity: 99.7%).
Quantity
12.4 g
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
16 mL
Type
reactant
Reaction Step Three
Quantity
8.43 mL
Type
reactant
Reaction Step Four
Name
THF DCM
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[S:8][C:7]([NH2:9])=[N:6][C:5]=1[CH3:10])(=[O:3])[CH3:2].N1C=CC=CC=1.[C:17](Cl)(=[O:19])[CH3:18]>C1COCC1.C(Cl)Cl>[C:1]([C:4]1[S:8][C:7]([NH:9][C:17](=[O:19])[CH3:18])=[N:6][C:5]=1[CH3:10])(=[O:3])[CH3:2] |f:3.4|

Inputs

Step One
Name
Quantity
12.4 g
Type
reactant
Smiles
C(C)(=O)C1=C(N=C(S1)N)C
Step Two
Name
mixture
Quantity
150 mL
Type
reactant
Smiles
Step Three
Name
Quantity
16 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Four
Name
Quantity
8.43 mL
Type
reactant
Smiles
C(C)(=O)Cl
Step Five
Name
THF DCM
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1.C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred 2 hours at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction is quenched with addition of water (70 ml)
ADDITION
Type
ADDITION
Details
diluted with EtOAc (100 ml)
CUSTOM
Type
CUSTOM
Details
The two phases are separated
WASH
Type
WASH
Details
the organic phase is washed with one portion of 10% citric acid solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Organic layer is dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtrated
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The resulting crude mass is purified by crystallization in EtOAc/Cyclohexane mixture

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(=O)C1=C(N=C(S1)NC(C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 13.1 g
YIELD: PERCENTYIELD 83.6%
YIELD: CALCULATEDPERCENTYIELD 83.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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